6-(3-(三氟甲基)苯基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group attached to the phenyl ring at the 6-position of the nicotinic acid is of particular interest due to its potential to enhance biological activity and metabolic stability .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are structurally related to 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, involves the formation of the pyridine ring. These compounds are synthesized from simple fluorinated precursors and serve as key intermediates in the production of certain pharmacologically active molecules, such as COMT inhibitors .

Molecular Structure Analysis

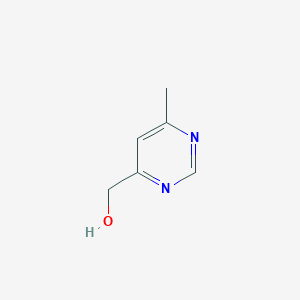

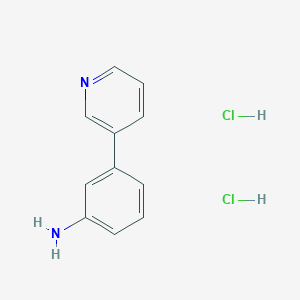

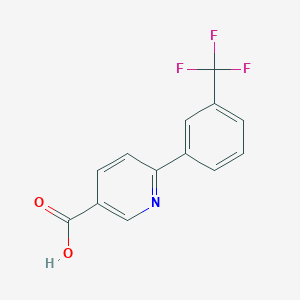

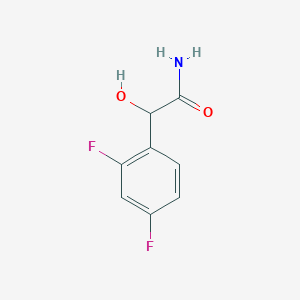

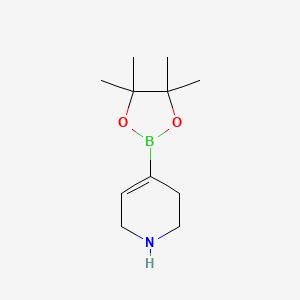

The molecular structure of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group. This structural feature is crucial for the compound's interaction with biological targets, such as enzymes. The carboxylic acid group on the pyridine ring is essential for binding to certain enzymes via coordinate bond formation with metal ions in the active site .

Chemical Reactions Analysis

The chemical reactivity of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is influenced by its functional groups. The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the trifluoromethyl group can affect the electronic properties of the molecule, potentially leading to unique reactivity patterns. However, specific chemical reactions involving this compound have not been detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid can be inferred from related compounds. For instance, an analytical method using UPLC has been described for a similar compound, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, which exhibits good linearity in a certain concentration range and has been quantified with high precision and recovery. This suggests that 6-(3-(Trifluoromethyl)phenyl)nicotinic acid may also be amenable to high-resolution analytical techniques, which could be useful for its quantification and quality control in a research or pharmaceutical setting .

科学研究应用

脂质谱调节与心血管疾病预防

6-(3-(三氟甲基)苯基)烟酸,通常称为烟酸或烟碱,在管理脂质谱和预防心血管疾病中发挥着重要作用。研究突出了它降低LDL和VLDL胆固醇、同时增加HDL胆固醇的强大能力。这种平衡在降低冠心病风险方面尤为重要。鉴定G蛋白偶联受体109A作为烟酸的受体强调了其在脂质调节中的作用机制。此外,新兴证据表明烟酸的作用不仅限于脂质调节,还显示出具有抗炎特性,有助于其对动脉保护效果。这些多方面的益处使烟酸成为动脉粥样硬化管理中潜在的常规治疗方法,在进行中的临床试验和对其多效作用的进一步研究结果出来之前(Digby, Lee, & Choudhury, 2009)。

抗癌潜力

肿瘤学领域也见证了6-(3-(三氟甲基)苯基)烟酸的潜力,特别是在抗癌药物的合成和研究中。烟酸衍生物展现出显著的生物学特性,使它们成为抗癌研究中重要的靶点。含氮化合物,包括烟酸,在抗癌方面表现出优越效果,为高效抗癌药物的开发铺平了道路(Jain, Utreja, Kaur, & Jain, 2020)。

结构生物学中的光亲和标记

6-(3-(三氟甲基)苯基)烟酸通过光亲和标记为结构生物学领域做出贡献。这种对于理解生物系统组织结构至关重要的技术利用光反应性基团,如3-(三氟甲基)-3-苯基重氮。它在研究药物靶标、转运过程以及各种受体与配体的相互作用动态中起着至关重要的作用。光亲和标记的应用范围延伸到研究生物膜、复制和转录复合物中的核苷酸探针,以及碳水化合物结合蛋白的检测。这种技术与现代分析方法相结合,在结构生物学研究中仍然至关重要(Vodovozova, 2007)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

未来方向

属性

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPSEYKVPULKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612059 |

Source

|

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Trifluoromethyl)phenyl)nicotinic acid | |

CAS RN |

887976-13-8 |

Source

|

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)